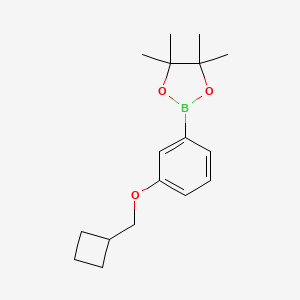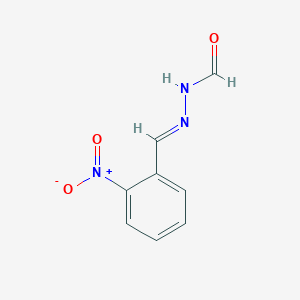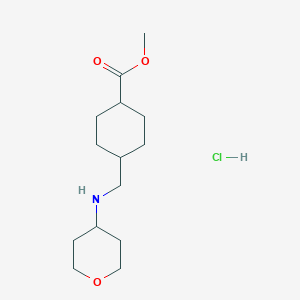![molecular formula C13H17ClN2 B12080332 1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 748795-22-4](/img/structure/B12080332.png)
1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride is a compound belonging to the imidazolium family. Imidazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with an ethenylphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride typically involves the reaction of 1-methylimidazole with 4-vinylbenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 25-50°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles like hydroxide or acetate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Sodium hydroxide in water at room temperature.
Major Products:
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of imidazolium hydroxide or acetate.
Scientific Research Applications
1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in batteries and other electrochemical applications.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of DNA, it can intercalate between the base pairs, disrupting the DNA structure and function. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 1H-Imidazolium, 1-methyl-3-phenyl-, chloride
- 1H-Imidazolium, 1-[(4-methylphenyl)methyl]-3-methyl-, chloride
- 1H-Imidazolium, 1-[(4-ethylphenyl)methyl]-3-methyl-, chloride
Comparison: 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride stands out due to its unique ethenylphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity in polymerization reactions and greater efficacy in antimicrobial applications. Its unique structure also allows for more efficient interaction with DNA, making it a promising candidate for anticancer research.
Properties
CAS No. |
748795-22-4 |
|---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-methyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-3-12-4-6-13(7-5-12)10-15-9-8-14(2)11-15;/h3-9H,1,10-11H2,2H3;1H |
InChI Key |
KBRGFKHUFKDZIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C=C1)CC2=CC=C(C=C2)C=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





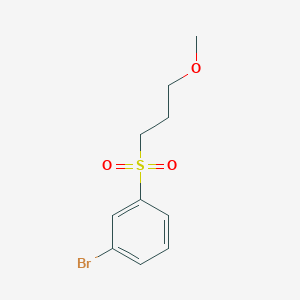
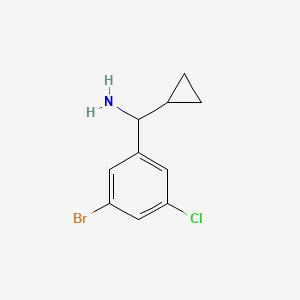
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)

